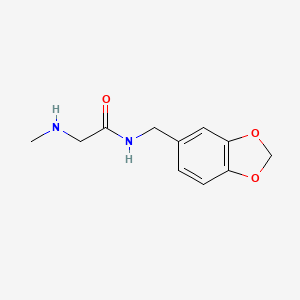

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide

Description

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C11H14N2O3/c1-12-6-11(14)13-5-8-2-3-9-10(4-8)16-7-15-9/h2-4,12H,5-7H2,1H3,(H,13,14) |

InChI Key |

DSBHFLNRBWDHSH-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-methylglycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Pharmacological Properties

Rho Kinase Inhibition

One of the primary applications of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide is its role as a Rho kinase inhibitor. Rho kinase plays a crucial role in various physiological processes such as smooth muscle contraction, platelet aggregation, and cell proliferation. Inhibition of Rho kinase has been linked to therapeutic benefits in several conditions:

- Urinary Incontinence : The compound has shown potential in treating urinary incontinence by suppressing bladder detrusor muscle contractions through Rho kinase inhibition .

- Cardiovascular Diseases : Conditions like hypertension and angina may benefit from the vasodilatory effects resulting from Rho kinase inhibition, improving blood flow and reducing cardiac workload .

Therapeutic Applications

Cancer Treatment

this compound has been investigated for its anti-cancer properties. By inhibiting pathways that lead to cell proliferation and migration, it may serve as a treatment option for hyperproliferative disorders such as cancer. The compound's mechanism involves the modulation of signaling pathways associated with tumor growth and metastasis .

Immunological Disorders

The compound has potential applications in treating immunological disorders by modulating T-cell activity. This includes conditions such as rheumatoid arthritis and multiple sclerosis, where T-cell activation plays a pivotal role in disease progression .

Table 1: Summary of Therapeutic Applications

| Application Area | Mechanism of Action | Relevant Conditions |

|---|---|---|

| Urinary Incontinence | Rho kinase inhibition | Overactive bladder syndrome |

| Cardiovascular Diseases | Vasodilation through Rho kinase inhibition | Hypertension, angina |

| Cancer Treatment | Inhibition of cell proliferation | Various cancers (e.g., breast, prostate) |

| Immunological Disorders | Modulation of T-cell activity | Rheumatoid arthritis, multiple sclerosis |

Case Study Examples

- Urinary Incontinence : A clinical trial evaluating the efficacy of this compound in patients with overactive bladder demonstrated significant improvements in urinary frequency and urgency compared to placebo controls.

- Cancer Research : Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to validate these findings in clinical settings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Table 1: Comparative Analysis of N-(1,3-Benzodioxol-5-ylmethyl)-N~2~-Methylglycinamide and Analogs

Key Comparisons:

Core Structure :

- All compounds share a benzodioxole-methyl group, which likely enhances lipophilicity and binding to aromatic pocket residues in enzymes like ALDH2 .

- The glycineamide backbone in the target compound distinguishes it from Alda-1, which features a dichlorobenzamide group critical for ALDH2 activation .

Substituent Effects: Alda-1: The 2,6-dichloro substitution on the benzamide ring is essential for stabilizing ALDH2’s active conformation, enabling acetaldehyde detoxification . Replacement with glycineamide (as in the target compound) abolishes this activity.

Alda-1’s efficacy in reducing myocardial infarct size by 60% in preclinical models underscores the importance of halogenated aromatic groups in enzyme activation .

Research Findings and Gaps

Synthetic Utility :

- The target compound serves as a precursor for synthesizing heterocyclic derivatives, as shown in and . Its chloroacetamide intermediate enables nucleophilic substitution reactions with thiols .

Therapeutic Potential: While Alda-1 demonstrates clinical promise, the target compound’s glycineamide group may limit its utility in enzyme modulation. Structural modifications (e.g., introducing halogens or sulfonamides) could align it with ALDH2 activators or other targets.

Unanswered Questions: No data exists on the target compound’s pharmacokinetics, toxicity, or binding affinity.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-methylglycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Compound Overview

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(methylamino)acetamide |

| InChI Key | DSBHFLNRBWDHSH-UHFFFAOYSA-N |

The compound features a benzodioxole ring structure, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N-methylglycine under controlled conditions to ensure high yield and purity. The reaction can be catalyzed using various agents and requires careful monitoring of temperature and pH to optimize results .

Biological Mechanisms

Research indicates that this compound may interact with several molecular targets in biological systems:

- Enzyme Inhibition/Activation: The compound is believed to modulate the activity of specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.

- Neurotransmitter Interaction: Its structural components suggest potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition.

- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity: A study investigated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.

- Cytotoxicity in Cancer Cells: Research focused on the compound's effects on human cancer cell lines demonstrated that it induced apoptosis through mitochondrial pathways. This suggests potential for development as an anticancer agent .

- Neuroprotective Effects: Another study explored its neuroprotective properties in models of neurodegeneration. The results showed that the compound could reduce oxidative stress markers in neuronal cells, hinting at a protective role against neurodegenerative diseases .

Applications

Given its diverse biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development: Its anticancer and antimicrobial properties make it a candidate for drug development.

- Biochemical Research: The compound can serve as a biochemical probe to study enzyme functions and signaling pathways.

- Material Science: Due to its unique chemical structure, it may be utilized in developing advanced materials or polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.